molecular formula C15H14ClFN2OS B2405897 6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride CAS No. 2460757-07-5

6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride

Cat. No. B2405897
CAS RN: 2460757-07-5
M. Wt: 324.8
InChI Key: MAMZYFBKBPDIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is one of the impurities of Vonoprazan , which is a potassium-competitive acid blocker used for the treatment of gastroduodenal ulcer and reflux esophagitis .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one; hydrochloride and its derivatives have been studied for their potential in amyloid imaging, particularly in Alzheimer's disease. Serdons et al. (2009) synthesized fluorine-18 labeled aminophenylbenzothiazoles with high in vitro binding affinity for human amyloid beta plaques. These compounds displayed promising brain kinetics in animal models, suggesting their potential as PET brain amyloid imaging agents (Serdons et al., 2009). Zheng et al. (2008) also synthesized fluorinated benzothiazole anilines for detecting β-amyloid plaques, indicating their potential use as probes in Alzheimer's disease research (Zheng et al., 2008).

Antitumor Properties

Novel derivatives of 6-amino-2-phenylbenzothiazole, including those with fluorine substitutions, have shown antitumor activity. Racané et al. (2006) reported that these compounds exhibited cytostatic activities against various human cancer cell lines, indicating their potential as antitumor agents (Racané et al., 2006). Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles that were potently cytotoxic in vitro in breast cancer cell lines (Hutchinson et al., 2001).

Pharmacological Screening and Antimicrobial Activities

Raparla et al. (2013) synthesized benzothiazoles and pyrazoles derivatives, including 6-fluorobenzothiazole substituted analogues, and screened them for antimicrobial and antioxidant activities (Raparla et al., 2013). Additionally, Padalkar et al. (2014) prepared benzothiazole derivatives and assessed them for broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).

Antipsychotic Properties

Wise et al. (1987) explored the antipsychotic-like profile of certain derivatives in behavioral animal tests. They found that certain compounds with the benzothiazole structure had antipsychotic-like properties without interacting with dopamine receptors, indicating a novel pathway for antipsychotic drug development (Wise et al., 1987).

properties

IUPAC Name

6-[[(4-fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS.ClH/c16-12-4-1-10(2-5-12)8-17-9-11-3-6-13-14(7-11)20-15(19)18-13;/h1-7,17H,8-9H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMZYFBKBPDIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC3=C(C=C2)NC(=O)S3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.